(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807912-14-6
VCID: VC2604950
InChI: InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
SMILES: CCOCC(CO)N.Cl
Molecular Formula: C5H14ClNO2
Molecular Weight: 155.62 g/mol

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride

CAS No.: 1807912-14-6

Cat. No.: VC2604950

Molecular Formula: C5H14ClNO2

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride - 1807912-14-6

Specification

CAS No. 1807912-14-6
Molecular Formula C5H14ClNO2
Molecular Weight 155.62 g/mol
IUPAC Name (2S)-2-amino-3-ethoxypropan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
Standard InChI Key PTFSQQDHPLTMKF-JEDNCBNOSA-N
Isomeric SMILES CCOC[C@H](CO)N.Cl
SMILES CCOCC(CO)N.Cl
Canonical SMILES CCOCC(CO)N.Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Information

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride has the molecular formula C₅H₁₄ClNO₂, representing five carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms . The molecular weight of the compound is 155.62 g/mol, which positions it as a relatively small molecule . The structure consists of an amino alcohol backbone with an ethoxy group substitution and exists as a hydrochloride salt.

The functional groups present in the molecule include:

  • A primary amine group at the 2-position

  • A primary alcohol group at the 1-position

  • An ethoxy group at the 3-position

  • A chloride counterion in the salt form

Chemical Structure Representation

The chemical structure of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride can be described using various notations commonly employed in chemical informatics. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOCC@HN.Cl, which encodes the atomic connectivity and stereochemistry of the molecule . The '@' symbol in the SMILES notation specifically indicates the S-configuration at the chiral center.

For more comprehensive structural representation, the International Chemical Identifier (InChI) is provided as:
InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1

The corresponding InChIKey, which serves as a condensed digital representation of the compound, is:
PTFSQQDHPLTMKF-JEDNCBNOSA-N

Analytical Data

Predicted Collision Cross Section

Mass spectrometry represents an important analytical method for characterizing chemical compounds. For (2S)-2-amino-3-ethoxypropan-1-ol, predicted collision cross section (CCS) values have been determined for various ionized forms of the molecule. These values serve as important reference points for identification and characterization using ion mobility spectrometry coupled with mass spectrometry.

Table 1: Predicted Collision Cross Section Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺120.10191124.3
[M+Na]⁺142.08385132.7
[M+NH₄]⁺137.12845131.6
[M+K]⁺158.05779128.8
[M-H]⁻118.08735123.3
[M+Na-2H]⁻140.06930127.0
[M]⁺119.09408124.8
[M]⁻119.09518124.8

The collision cross section values (measured in square angstroms) provide information about the three-dimensional structure and conformation of the molecule in the gas phase. These parameters are particularly valuable for analytical identification and structural confirmation purposes .

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